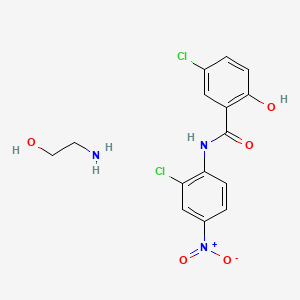

Clonitralid

Übersicht

Beschreibung

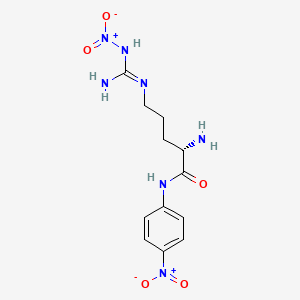

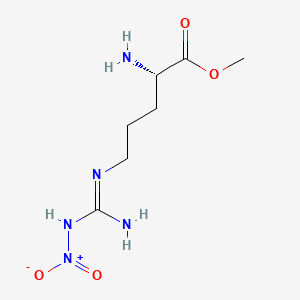

Clonitralid is a yellow solid . It is insoluble in water . It is an antihelmintic that is active against most tapeworms .

Molecular Structure Analysis

The molecular formula of Clonitralid is C15H15Cl2N3O5 . The IUPAC name is 2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide . The InChI and Canonical SMILES are also available .

Physical And Chemical Properties Analysis

Clonitralid is a yellow solid . It is insoluble in water . The molecular weight is 388.2 g/mol .

Wissenschaftliche Forschungsanwendungen

Treatment of Parasitic Infections

Niclosamide is an FDA-approved anthelmintic drug for the treatment of parasitic infections . It was originally developed and marketed as a molluscicide by Bayer in the late 1950s that could effectively kill snails, cercariae, trematodes, etc .

Treatment of Metabolic Diseases

Over the past few years, increasing evidence has shown that niclosamide could treat diseases beyond parasitic diseases, which include metabolic diseases .

Treatment of Immune System Diseases

Niclosamide has been shown to have potential in treating immune system diseases .

Treatment of Bacterial and Viral Infections

Niclosamide has been found to be effective in treating bacterial and viral infections .

Treatment of Asthma and Arterial Constriction

Research has shown that niclosamide could be used in the treatment of asthma and arterial constriction .

Treatment of Myopia

Niclosamide has been found to have potential in treating myopia .

Cancer Treatment

Niclosamide has been identified as a promising therapeutic player in various human diseases, including cancer . It has been found to improve cancer immunotherapy by modulating RNA-binding protein HuR-mediated PD-L1 signaling . Niclosamide reduced PD-L1 by inhibiting HuR cytoplasmic translocation, and diminished glycosylation of PD-L1. Niclosamide enhanced T cell-mediated killing of cancer cells and significantly improved the efficacy of anti-PD-1 immunotherapy in two syngeneic animal tumor models .

Inhibition of Wnt/β-catenin Pathway in Cancer

The Wnt/β-catenin pathway is commonly dysregulated in many cancer types, leading to research into the role of WNT signaling in tumorigenesis and the subsequent development of various Wnt signaling inhibitors for cancer therapies . Niclosamide has been found to inhibit this pathway .

Wirkmechanismus

Target of Action

Niclosamide-olamine, also known as Niclosamide ethanolamine salt or Clonitralid, primarily targets the cellular mitochondrial oxidation and phosphorylation processes . It also interacts with RNA-binding protein HuR and PD-L1 mRNA . The role of these targets is crucial in the energy metabolism of cells and in modulating immune responses .

Mode of Action

Niclosamide-olamine works by inhibiting the cellular mitochondrial oxidation and phosphorylation processes, thereby preventing ATP synthesis . It also acts by uncoupling the electron transport chain . Furthermore, it modulates the HuR-PD-L1 axis, reducing PD-L1 by inhibiting HuR cytoplasmic translocation and diminishing glycosylation of PD-L1 .

Biochemical Pathways

Niclosamide-olamine affects multiple biochemical pathways. It inhibits oncogenic pathways such as Wnt/β-catenin, Ras, Stat3, Notch, E2F-Myc, NF-κB, and mTOR, and activates tumor suppressor signaling pathways such as p53, PP2A, and AMPK . It also targets endosomes by a mode of action distinct from that of endosomal pH neutralizing agents .

Pharmacokinetics

Niclosamide-olamine’s pharmacokinetics reveal that it has a dose-linear behavior and is described by a 3-compartmental model . Its absolute bioavailability is estimated to be 86% .

Result of Action

In cancer cells, it enhances T cell-mediated killing and significantly improves the efficacy of anti-PD-1 immunotherapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Niclosamide-olamine. It is known that the compound is used in various environments, including for the treatment of tapeworm infections in humans and animals, and to control aquatic pests

Safety and Hazards

Clonitralid is insoluble in water . It is hydrolyzed by concentrated acid or alkali . It is recommended to store this material in a refrigerator . In case of a spill, it is advised to remove all sources of ignition, dampen the solid spill material with ethanol and transfer the dampened material to a suitable container .

Eigenschaften

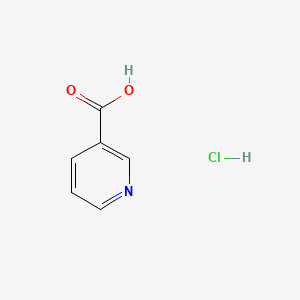

IUPAC Name |

2-aminoethanol;5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCDHXSQODHSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O4.C2H7NO, C15H15Cl2N3O5 | |

| Record name | CLONITRALID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-65-7 (Parent), 141-43-5 (Parent) | |

| Record name | Niclosamide-olamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020338 | |

| Record name | Clonitralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clonitralid is a yellow solid. Insoluble in water. (NTP, 1992), Yellow-brown solid; [Merck Index] Bright yellow solid; [HSDB] | |

| Record name | CLONITRALID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clonitralide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene., Water solubility = 0.1 g/L at 20 °C, In hexane and toluene, <0.1 g/L at 20 °C; in dichloromethane, 0.015 g/L at 20 °C; in isopropanol, 0.25 g/L at 20 °C. | |

| Record name | CLONITRALID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CLONITRALIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], <1X10-7 mbar @ 20 °C (7.5X10-8 mm Hg) | |

| Record name | Clonitralide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLONITRALIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/Bayluscide/ ... is an effective inhibitor of oxidative phosphorylation, but ... is highly selective. | |

| Record name | CLONITRALIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Clonitralid | |

Color/Form |

BRIGHT YELLOW, CRYSTALLINE | |

CAS RN |

1420-04-8 | |

| Record name | CLONITRALID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Niclosamide ethanolamine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niclosamide-olamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clonitralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5-dichloro-4'-nitrosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICLOSAMIDE-OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT8YUD1Z0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLONITRALIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

421 to 446 °F (NTP, 1992), 216 °C | |

| Record name | CLONITRALID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CLONITRALIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

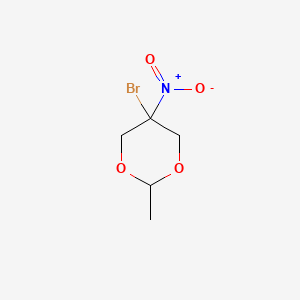

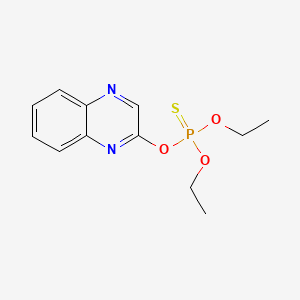

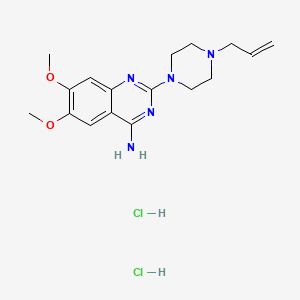

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of niclosamide ethanolamine salt (NES)?

A1: While the exact mechanism of action of NES as a molluscicide is not fully elucidated in the provided research, it is suggested to be a potent inhibitor of oxidative phosphorylation. [, , ] This inhibition disrupts energy production within the snails, ultimately leading to their death. []

Q2: Does NES exhibit any other biological activities beyond its molluscicidal effects?

A2: Yes, research indicates that NES demonstrates potential in other areas. Studies highlight its ability to reduce urinary albumin excretion in mice models of diabetic kidney disease, improve pathological injury in glomeruli and renal tubules, and provide a protective effect on the liver. [] Furthermore, it has shown promising results in alleviating idiopathic pulmonary fibrosis by modulating specific signaling pathways. []

Q3: What is the molecular formula and weight of NES?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of NES. To obtain this information, consult a chemical database or the compound's safety data sheet.

Q4: How does the formulation of NES impact its efficacy in different environments?

A4: Studies demonstrate that the formulation of NES significantly influences its efficacy in various settings. For instance, powder and granule formulations are more suitable for environments with unstable water levels, such as marshlands without water or with fluctuating water levels. [, ] Conversely, formulations like suspension concentrates and wettable powders exhibit superior performance in aquatic environments like ditches and channels. [, ]

Q5: What are some of the common formulations of NES used for snail control, and what are their advantages?

A5: Several NES formulations are employed for snail control, each with its own benefits:

- Dustable powder (DP): Offers ease of application but can be prone to drift. [, ]

- Powder-granule (PG): Combines the adsorption properties of powders with the penetrability of granules. []

- Granules (GR): Suitable for environments with or without water but might have lower initial efficacy compared to DP. [, ]

- Suspension concentrate (SC): Highly effective in aquatic settings and easier to apply than wettable powders. [, ]

- Wettable powder (WP): Effective in water, but dissolution and dispersion can be challenging. [, , ]

Q6: What strategies are being explored to improve the stability and delivery of NES?

A8: Researchers are actively investigating new approaches to enhance NES stability and delivery. One such method involves developing a self-microemulsifying drug delivery system (SMEDDS) for NES. [] This system demonstrates potential in improving the solubility and stability of NES, thereby enhancing its bioavailability and effectiveness. []

Q7: What are the typical methods used to evaluate the molluscicidal activity of NES in laboratory settings?

A9: Laboratory evaluations of NES efficacy often involve immersion tests. [, , , , , , , ] Researchers immerse Oncomelania hupensis snails in various concentrations of NES solutions for specific durations and subsequently assess mortality rates to determine the compound's potency. [, , , , , , , ]

Q8: How effective is NES in controlling snail populations in field settings, and what factors can influence its efficacy?

A10: Field trials have demonstrated the effectiveness of NES in controlling Oncomelania hupensis snail populations, with various formulations yielding varying levels of success. [, , , , , , , , , , , , , , , , , ] Factors influencing efficacy include:

- Snail habitat: NES formulations perform differently in various habitats (marshlands, ditches, rivers). [, , , , , , , , , , , ]

- Application method: Spraying, dusting, and immersion techniques each have varying efficacies. [, , , , , , , , ]

- Environmental factors: Temperature, water flow, and vegetation density can impact NES performance. []

- Snail resistance: While not yet prevalent, the potential for resistance development should be monitored. []

Q9: Has resistance to niclosamide been observed in Oncomelania hupensis populations?

A11: A study investigating the potential for niclosamide resistance in Oncomelania hupensis found no significant changes in the snails' sensitivity to niclosamide after over two decades of extensive use in China. [] This suggests that resistance has not yet become a significant issue. []

Q10: What are the advantages and disadvantages of using plant-based molluscicides like "Luo-wei" compared to NES?

A10: "Luo-wei" offers potential advantages:

- Biodegradability: Being plant-derived, it may pose fewer environmental risks than synthetic molluscicides. [, ]

Q11: What analytical techniques are commonly used to study NES and its effects?

A11: Researchers utilize a variety of analytical techniques to investigate NES:

- High-performance liquid chromatography (HPLC): This method is crucial for determining NES concentration, degradation dynamics in water, and evaluating the stability of different formulations. [, ]

- Gas chromatography-mass spectrometry (GC-MS): This technique is valuable for studying the controlled release of NES from drug delivery systems. []

- Scanning electron microscopy (SEM): SEM helps visualize the morphology and surface characteristics of materials used in NES delivery systems, offering insights into their effectiveness. []

- X-ray photoelectron spectroscopy (XPS): XPS aids in analyzing the elemental composition and chemical states of NES incorporated into delivery systems, providing information on its loading and interactions. []

Q12: How long has NES been used for snail control, and what are some notable milestones in its research and application?

A16: NES has been employed for snail control for several decades in China. [] Key milestones include:

- Early adoption: Recognition of NES as a potent molluscicide and its widespread adoption for schistosomiasis control. []

- Formulation advancements: Development of various NES formulations (wettable powders, granules, suspension concentrates) to improve application and efficacy in diverse environments. [, , , , , , , ]

- Exploration of novel applications: Research exploring the use of NES in drug delivery systems, potentially enhancing its stability and bioavailability for expanded therapeutic applications. []

Q13: What are some examples of cross-disciplinary research involving NES?

A13: The research on NES demonstrates clear interdisciplinary connections:

- Chemistry and Parasitology: Development and optimization of various NES formulations, combining chemical expertise with parasitological knowledge to enhance snail control strategies. [, , , , , , , ]

- Material Science and Drug Delivery: Exploration of novel NES delivery systems, leveraging material science principles to improve its solubility, stability, and targeted delivery for broader therapeutic applications. []

- Environmental Science and Toxicology: Evaluating the ecological impact of NES use, integrating environmental science with toxicological studies to assess and mitigate potential risks to non-target organisms. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B1678671.png)